EnvC protein
Description
Properties
CAS No. |
147015-56-3 |
|---|---|
Molecular Formula |
C36H52O11 |
Synonyms |
EnvC protein |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Envc Protein
EnvC Protein Domain Organization and Conserved Motifs
The primary sequence of mature EnvC typically includes a signal peptide, a coiled-coil (CC) domain, and a LytM domain. nih.gov
Signal Peptide and Periplasmic Translocation
EnvC is a periplasmic protein, meaning it is located in the space between the inner and outer membranes of Gram-negative bacteria. nih.govoup.com Its translocation to the periplasm is facilitated by a cleavable signal sequence located at the N-terminus. frontiersin.org This signal peptide directs the protein to the secretion pathway, allowing it to reach its functional location in the periplasm.
Coiled-Coil Domain Functionality
The N-terminal region of EnvC contains a predicted coiled-coil domain. nih.govoup.com This domain in E. coli EnvC spans residues approximately 35 to 216 and is characterized by two extensive antiparallel helices. nih.gov The coiled-coil domain is distinguished by the presence of heptad repeats, which are conserved among EnvC homologs and are crucial for the formation of the coiled-coil structure. nih.govnih.gov Coiled-coil domains are generally involved in protein-protein interactions and can facilitate oligomerization. wikipedia.org In EnvC, the coiled-coil domain is essential for its recruitment to the divisome, the complex machine responsible for cell division. uniprot.org It also serves as the binding site for the periplasmic domains of the FtsX protein, a component of the regulatory FtsEX complex. nih.govpnas.org The interaction between FtsX and the EnvC coiled-coil domain is primarily driven by hydrophobic interactions. nih.gov
LytM Domain Structure and Functional Degeneracy
The C-terminal region of EnvC contains a LytM domain, also known as a Peptidase_M23 domain. nih.govproteopedia.org While many proteins with LytM domains are metallo-endopeptidases that cleave peptidoglycan, the LytM domain in EnvC is functionally degenerate and lacks the catalytic metal ion and key residues required for hydrolytic activity. nih.govnih.govproteopedia.orgfrontiersin.org Despite its lack of enzymatic activity, the LytM domain of EnvC is crucial for amidase activation. nih.govuniprot.org The fold of the EnvC LytM domain is highly similar to that of active LytM proteins. nih.gov However, the putative substrate binding cleft in EnvC's LytM domain is wider and differs in shape compared to the narrow groove found in active LytM peptidases. nih.gov Genetic analysis has shown that residues within and surrounding this degenerate active site are critical for the in vivo and in vitro activation of amidases. nih.govnih.gov The LytM domain serves as the binding site for target amidases like AmiA and AmiB, facilitating their activation. nih.govresearchgate.netsemanticscholar.org
Autoinhibitory Mechanisms within this compound
EnvC activity is subject to an autoinhibitory mechanism that prevents premature activation of amidases. nih.govresearchgate.netpnas.org
Identification of the Restraining Arm Helix
A key element of EnvC's autoinhibition is a previously unrecognized regulatory domain, termed the "restraining arm." nih.govpnas.org This element was identified through structural analysis of EnvC. nih.govpnas.org In E. coli EnvC, this restraining arm is composed of an alpha-helix. nih.gov
Structural Basis of EnvC Autoinhibition
The structural basis of EnvC autoinhibition lies in the interaction of the restraining arm with the LytM domain. nih.govresearchgate.netpnas.org In the resting, inactive state of EnvC, the restraining arm helix occupies and blocks the amidase-binding groove located within the LytM domain. nih.govresearchgate.netpnas.org This physical occlusion prevents the binding and activation of downstream amidases like AmiA and AmiB. nih.govresearchgate.netpnas.org The interaction between the restraining arm and the LytM domain is mediated, at least in part, by hydrophobic interactions. biorxiv.org Activation of EnvC, triggered by the FtsEX complex, involves a conformational change that displaces the restraining arm from the LytM domain, thereby exposing the amidase binding site and allowing amidase recruitment and activation. nih.govresearchgate.netbiorxiv.orgpnas.org
Table 1: this compound Domain Organization
| Domain | Approximate Residue Range (E. coli) | Key Features | Function |
| Signal Peptide | 1-34 | N-terminal sequence | Directs translocation to the periplasm |
| Coiled-Coil Domain | 35-216 | Two antiparallel helices, heptad repeats, FtsX binding sites | Divisome recruitment, FtsEX interaction, signal propagation |
| Restraining Arm | ~222-278 | Alpha-helix, located within the central regulatory domain | Autoinhibition of LytM domain |
| LytM Domain | 318-413 | Peptidase_M23 fold, degenerate active site, amidase binding groove | Amidase activation, interaction with AmiA and AmiB, cell separation |
Note: Residue ranges may vary slightly depending on the specific bacterial species.
Table 2: Key Interactions and Mechanisms
| Interaction/Mechanism | Description | Outcome |
| EnvC Signal Peptide & Secretion | N-terminal signal sequence directs EnvC to the periplasm. | Proper localization of EnvC for function in cell division. |
| EnvC Coiled-Coil & FtsX | Hydrophobic interactions mediate binding of EnvC coiled-coil domain to FtsX periplasmic domains (2:1 stoichiometry of FtsX:EnvC). nih.govpnas.org | Recruitment of EnvC to the divisome and coupling to FtsEX. |
| Restraining Arm & LytM Domain | Restraining arm helix occupies the amidase-binding groove of the LytM domain in the resting state. nih.govresearchgate.netpnas.org | Autoinhibition of EnvC, preventing amidase binding and activation. |
| FtsEX Activity & EnvC | ATP binding and hydrolysis by FtsEX drives conformational changes propagated through EnvC. nih.govresearchgate.netbiorxiv.orgpnas.org | Displacement of the restraining arm, relieving EnvC autoinhibition. |
| EnvC LytM Domain & Amidases | Activated EnvC LytM domain binds to amidases (AmiA/AmiB) via their interaction helix. researchgate.netsemanticscholar.orgpnas.org | Activation of amidase hydrolytic activity for peptidoglycan cleavage. |
Conformational Dynamics of this compound
The function of EnvC as an amidase activator is dependent on dynamic conformational changes. In its resting state, EnvC is maintained in an autoinhibited conformation by the restraining arm blocking the amidase-binding site on the LytM domain. wikipedia.orgwikipedia.orgamdb.onlineguidetopharmacology.org Activation of EnvC, and subsequently the amidases, requires a change in this conformation to expose the binding groove. fishersci.cawikipedia.orgamdb.onlineguidetopharmacology.org
Nucleotide-Dependent Conformational Transitions
The conformational changes in EnvC are intrinsically linked to the activity of the FtsEX ABC transporter. FtsEX, a transmembrane protein complex, utilizes the energy derived from ATP binding and hydrolysis in the cytoplasm to drive conformational changes that are transmitted across the membrane to its periplasmic partner, EnvC. fishersci.cawikipedia.orgamdb.onlineguidetopharmacology.org This mechanotransmission process is crucial for relieving the autoinhibition of EnvC. fishersci.cawikipedia.org
Upon ATP binding to FtsEX, a long-range conformational change is propagated through the FtsEX-EnvC complex. fishersci.cawikipedia.orgamdb.onlineguidetopharmacology.org This signal is transmitted through the coiled-coil domain of EnvC towards the LytM domain and the restraining arm. wikipedia.org The nucleotide-driven conformational changes in FtsEX lead to the displacement of the EnvC restraining arm from the LytM domain's amidase-binding groove. fishersci.cawikipedia.orgamdb.onlineguidetopharmacology.org This displacement exposes the binding site, allowing EnvC to interact with and activate its cognate amidases, AmiA and AmiB. fishersci.cawikipedia.orgamdb.onlineguidetopharmacology.org ATP hydrolysis by FtsEX is thought to be involved in the resetting of the system, allowing the restraining arm to return to its inhibitory position and the amidase to be released. fishersci.cawikipedia.org
Role of Specific Residues in Conformational Changes
Specific amino acid residues within EnvC, particularly in the LytM domain, are critical for its function and the conformational changes associated with amidase activation. Genetic and mutational analyses have identified residues in and around the degenerate active site cleft of the LytM domain that are essential for amidase activation in vivo and in vitro. guidetopharmacology.orgmicrobenotes.comtci-chemical-trading.com These residues are located in the region that interacts with the amidases. guidetopharmacology.orgtci-chemical-trading.com The binding of amidases to this exposed groove in the EnvC LytM domain induces a further conformational change within the amidase itself, leading to the displacement of the amidase's own autoinhibitory helix and subsequent activation of its catalytic site. fishersci.canih.govamdb.onlineguidetopharmacology.org
While the precise role of every critical residue in the conformational cascade is an area of ongoing research, their clustering within the amidase-binding region of the LytM domain underscores their importance in mediating the protein-protein interactions and structural rearrangements necessary for EnvC's function as a murein hydrolase activator. guidetopharmacology.orgtci-chemical-trading.com A reported mutation, H366Y in the envC61 allele, located in the C-terminal region, has been linked to defects in cell separation and envelope integrity, highlighting the functional significance of this domain.
Cellular Localization and Dynamic Assembly of Envc Protein
Localization to the Septal Ring and Division Site
EnvC protein localizes specifically to the septal ring, the structure that forms at the mid-cell division site during bacterial cytokinesis. uniprot.orgnih.gov This localization is essential for its function in promoting the separation of daughter cells. Studies using fluorescent protein fusions, such as EnvC-GFP and EnvC-mCherry, have confirmed its presence at the septal ring and the nascent division site. nih.govasm.orgresearchgate.net EnvC appears to localize to the division site relatively early in the process, even before visible constrictions are apparent in the cell envelope. asm.org
Integration within the Bacterial Divisome Complex
EnvC is an integral part of the bacterial divisome, a multi-protein complex responsible for coordinating cell division, including the synthesis and remodeling of the peptidoglycan layer. nih.govmdpi.comresearchgate.net Within the divisome, EnvC interacts with other key proteins to regulate peptidoglycan hydrolysis. A significant interaction is with the FtsEX complex, a type VII ABC transporter. researchgate.netnih.govelifesciences.orgbiorxiv.org FtsEX is recruited to the mid-cell early in division and plays a role in activating periplasmic amidases via EnvC. nih.govelifesciences.orgbiorxiv.org Structural studies have revealed that EnvC binds to the periplasmic domains of FtsX, a component of the FtsEX complex. nih.gov This interaction is crucial for the activation of downstream amidases like AmiA and AmiB. nih.govelifesciences.org The interaction between EnvC and FtsX has been shown to have a 1-to-2 stoichiometry, with two distinct FtsX-binding sites on EnvC. nih.gov
EnvC functions as an activator of the amidases AmiA and AmiB by interacting with their LytM domains. nih.govfrontiersin.orgstring-db.org This interaction is thought to displace an autoinhibitory helix in the amidases, thereby activating their peptidoglycan cleavage activity. nih.govfrontiersin.org The LytM domain of EnvC, although lacking catalytic residues for hydrolysis itself, contains a groove that serves as the amidase recruitment site. nih.gov This site is regulated by a central regulatory domain, sometimes referred to as a "restraining arm," within EnvC. nih.gov
Data on the interactions of EnvC within the divisome highlight its central role in coordinating cell wall remodeling with other division events.
| Interacting Partner | Role in Divisome | Effect of Interaction with EnvC |
| FtsEX (FtsE, FtsX) | Type VII ABC transporter, involved in divisome assembly and amidase activation | FtsX periplasmic domain binds EnvC; ATP binding by FtsE is sufficient for EnvC recruitment; EnvC binding activates FtsEX ATPase activity. nih.govelifesciences.orgbiorxiv.org |
| AmiA | Peptidoglycan amidase | Activated by EnvC; EnvC LytM domain is a likely binding site. nih.govstring-db.orgnih.gov |
| AmiB | Peptidoglycan amidase | Activated by EnvC; EnvC LytM domain is a likely binding site. nih.govstring-db.orgnih.gov |
| FtsA | Cytoplasmic membrane protein, part of the Z-ring scaffold | FtsEX, which interacts with EnvC, also interacts with FtsA. nih.govelifesciences.org |
| PBP4 | DD-carboxy/endopeptidase | Interacts with EnvC, potentially coordinating its activity with amidases. researchgate.net |
Temporal Regulation of this compound Recruitment
The recruitment of EnvC to the division site is a temporally regulated process. EnvC localizes to the septal ring relatively early during cell division, preceding the localization of its cognate amidase, AmiB. asm.orgnih.gov This suggests a sequential assembly of the cell separation machinery at the septum. EnvC's localization to the division site appears to be independent of FtsN, an essential division protein that is required for the localization of AmiB. nih.gov However, EnvC recruitment is dependent on the FtsEX complex. asm.org The presence of ATP is sufficient to initiate EnvC recruitment by FtsEX. elifesciences.orgbiorxiv.org
EnvC is not required throughout the entire septation process and has been observed to disappear from the septal ring in deeply constricted cells. asm.org This suggests that EnvC primarily functions at an earlier stage of cell division to initiate the necessary peptidoglycan cleavage for daughter cell separation. The sequential recruitment of EnvC and its downstream effectors like AmiB is proposed to act as a fail-safe mechanism, ensuring that septal peptidoglycan synthesis is sufficiently advanced before significant hydrolysis occurs. nih.gov
Functional Roles of Envc Protein in Bacterial Cell Biology
EnvC Protein as a Murein Hydrolase Activator
EnvC is well-established as a murein hydrolase activator, a function critical for the controlled degradation of the peptidoglycan layer during cell division. nih.govnih.govuniprot.org This activation is necessary for the efficient cleavage of the septal peptidoglycan, allowing daughter cells to separate. nih.govresearchgate.netpnas.orguniprot.orgmdpi.compreprints.orgasm.orgbiorxiv.org
Activation of Peptidoglycan Amidases (e.g., AmiA, AmiB)
The primary targets of EnvC activation in E. coli are the peptidoglycan amidases AmiA and AmiB. pnas.orgnih.govnih.govresearchgate.netpnas.orguniprot.orgnih.govnih.gov These enzymes cleave the amide bond between the N-acetylmuramic acid (MurNAc) residue and the L-alanine of the stem peptide in peptidoglycan, a crucial step in breaking down the septal cell wall. pnas.orgresearchgate.net In their resting state, amidases like AmiA and AmiB are autoinhibited; an internal helix blocks their active site, preventing access to the peptidoglycan substrate. pnas.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netrcsb.org
Activation of AmiA and AmiB by EnvC involves a complex mechanism mediated by the membrane-bound FtsEX complex. pnas.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netpnas.orgpnas.orgresearchgate.net FtsEX, an atypical ABC transporter, is associated with the septal Z-ring. pnas.orgnih.govpnas.orgoup.com ATP binding to FtsEX in the cytoplasm triggers conformational changes that are transmitted through the complex to EnvC in the periplasm. pnas.orgresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net These conformational changes in EnvC lead to the displacement of an autoinhibitory element within EnvC, sometimes referred to as the "restraining arm". nih.govresearchgate.netresearchgate.netbiorxiv.orgresearchgate.net Displacement of the restraining arm exposes the amidase-binding site located in the LytM domain of EnvC. pnas.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netrcsb.org Binding of AmiA or AmiB to the activated EnvC induces a conformational change in the amidase, displacing its autoinhibitory helix and reorganizing the active site for peptidoglycan hydrolysis. pnas.orgresearchgate.netbiorxiv.orgresearchgate.netrcsb.org ATP hydrolysis by FtsEX is thought to reset the system, leading to the release and deactivation of the amidase. researchgate.netbiorxiv.org
Specificity of Amidase Activation by this compound
In E. coli, EnvC exhibits specificity in its activation, primarily targeting AmiA and AmiB. nih.govnih.govnih.gov Another LytM-domain protein, NlpD, is responsible for activating the third E. coli amidase, AmiC. nih.govnih.govnih.gov This suggests a division of labor among the amidase activators. However, some studies indicate that cross-activation might occur in certain genetic backgrounds or under specific environmental conditions, such as acidic pH, where EnvC, NlpD, and even a third LytM protein, ActS (YgeR), can contribute to AmiB activation. nih.govbiorxiv.org The specific interactions between EnvC and its cognate amidases AmiA and AmiB rely on the amidase interaction helix binding to the EnvC LytM domain. researchgate.netrcsb.org While this specificity is observed in E. coli, homologs of EnvC in other bacterial species may activate different amidases; for instance, in Vibrio cholerae, both NlpD and EnvC may contribute to activating a single amidase, AmiB. frontiersin.orgresearchgate.net
Contribution to Septal Peptidoglycan Cleavage
EnvC's role as an amidase activator is directly linked to the cleavage of the septal peptidoglycan. During bacterial cell division, a new layer of peptidoglycan is synthesized at the midcell, forming the septum that initially connects the two developing daughter cells. pnas.orgpreprints.orgasm.org For successful separation, this septal peptidoglycan must be precisely cleaved. pnas.orgasm.org EnvC, by activating AmiA and AmiB at the division site, facilitates this crucial cleavage process. nih.govnih.govresearchgate.netpnas.orguniprot.orgmdpi.compreprints.orgasm.orgbiorxiv.org The localized activation of these amidases ensures that peptidoglycan hydrolysis occurs specifically at the septum and at the appropriate time during the cell cycle, preventing premature or uncontrolled cell lysis. nih.govnih.gov
Role in Daughter Cell Separation
The cleavage of the septal peptidoglycan orchestrated by EnvC-activated amidases is a prerequisite for the physical separation of daughter cells. nih.govnih.govresearchgate.netpnas.orguniprot.orgmdpi.compreprints.orgasm.orgbiorxiv.org As the inner and outer membranes constrict, the septal peptidoglycan is split, allowing the two new cells to become distinct entities. pnas.orgasm.org EnvC is specifically recruited to the septal ring, the protein complex that orchestrates cell division, ensuring that amidase activation and subsequent septal cleavage occur at the correct location. frontiersin.orguniprot.orgasm.org Efficient daughter cell separation requires the coordinated action of multiple factors, and EnvC's role in activating key peptidoglycan hydrolases makes it essential for this final step of cytokinesis. asm.orgnih.gov
Influence on Bacterial Cell Morphology and Integrity
Phenotypes Associated with this compound Perturbations (e.g., Chain Formation, Elongation)
Perturbations in EnvC function, such as deletion or mutation of the envC gene, lead to characteristic defects in cell division and morphology. A common phenotype observed in envC mutants is a failure to efficiently separate after division, resulting in the formation of elongated cells and long chains of connected bacteria. frontiersin.orgnih.govmdpi.compreprints.orgasm.org This chaining phenotype is a direct consequence of the inability to adequately cleave the septal peptidoglycan due to the lack of activated amidases.
The severity of the cell separation defect in envC mutants can be exacerbated when combined with mutations in genes encoding other LytM factors or amidases, highlighting the partially redundant but also distinct roles of these proteins. For instance, in E. coli, mutants lacking all LytM factors (EnvC, NlpD, YgeR, and YebA) exhibit severe cell separation defects, forming long chains with unsplit septa. asm.org The UniProt entry for EnvC in E. coli (strain K12) notes that envC mutants form very long filaments (approximately 1.5-fold increase in length), and this phenotype is significantly worsened in double, triple, and quadruple mutants involving nlpD, mepM (yebA), and ygeR, leading to over 8-fold, 15-fold, and over 21-fold longer cells, respectively. uniprot.org
Beyond cell separation, EnvC also contributes to maintaining cell envelope integrity. The coordinated action of peptidoglycan synthesis and hydrolysis is vital for preventing cell lysis. The FtsEX-EnvC-amidase system is linked to cell envelope integrity, and deficiencies in FtsEX or its interaction with EnvC can increase bacterial susceptibility to antibiotics and detergents that target the cell envelope. nih.govresearchgate.netasm.org For example, ftsEX-deficient E. coli show increased susceptibility to vancomycin (B549263), bacitracin, and SDS, and this resistance requires both the ATPase activity of FtsEX and its interaction with EnvC. nih.govresearchgate.net Similarly, genetic interactions between envC and genes like yciM, which is required for envelope integrity, suggest a broader role for EnvC in maintaining cellular structure and resistance to external stresses. asm.org
Here is a summary of observed phenotypes in E. coli mutants affecting EnvC and other LytM factors:
| Mutant Genotype | Observed Phenotype | Relative Cell Length Increase (approx.) | Source |
| ΔenvC | Mild cell separation defect, long filaments/chains | 1.5-fold | uniprot.orgasm.org |
| ΔenvC ΔnlpD | Severe cell separation defect, long chains with unsplit septa | >8-fold | frontiersin.orguniprot.orgasm.org |
| ΔenvC ΔnlpD ΔmepM (yebA) | More exacerbated cell separation defect, very long chains | 15-fold | uniprot.org |
| ΔenvC ΔnlpD ΔmepM (yebA) ΔygeR | Further exacerbated cell separation defect, extremely long chains, less sensitive to ampicillin (B1664943) lysis | >21-fold | uniprot.org |
Note: The values for relative cell length increase are approximate and based on observations reported in the literature for E. coli K12 strains. uniprot.org
Maintenance of Cell Envelope Homeostasis
The bacterial cell envelope, composed of the inner membrane, peptidoglycan layer, and outer membrane, provides structural support and protection against osmotic pressure and environmental threats diva-portal.orgnih.gov. Peptidoglycan, a mesh-like polymer, is a key component of this barrier pnas.orgdiva-portal.org. During cell growth and division, the peptidoglycan layer must be dynamically remodeled through a balance of synthesis and hydrolysis to allow for expansion and separation of daughter cells diva-portal.org. Dysregulation of this process can lead to cell lysis or the formation of elongated, unseparated chains of cells, compromising envelope integrity elifesciences.orgoup.com.
EnvC functions as a periplasmic activator of specific peptidoglycan hydrolases, primarily the amidases AmiA and AmiB in E. coli nih.govelifesciences.orgpnas.orgpnas.org. These amidases are responsible for cleaving the amide bond between the N-acetylmuramyl residue and the L-alanine of the stem peptide in peptidoglycan, which is critical for splitting the septal peptidoglycan during cell division researchgate.net.
The activity of EnvC is tightly regulated by the inner membrane-localized ABC transporter-like complex FtsEX nih.govelifesciences.orgpnas.orgpnas.org. FtsEX, recruited to the division site by interaction with the FtsZ ring, utilizes ATP hydrolysis to induce conformational changes that are transmitted to EnvC in the periplasm nih.govelifesciences.orgpnas.orgpnas.orgpnas.org. These changes relieve an autoinhibitory mechanism within EnvC, making its amidase-activating LytM domain accessible pnas.orgpnas.orgpnas.orgresearchgate.net. Activated EnvC then interacts with AmiA and AmiB, displacing their own autoinhibitory elements and stimulating their peptidoglycan cleavage activity at the septum researchgate.netpnas.orgresearchgate.net. This coordinated activation ensures that peptidoglycan hydrolysis occurs at the precise time and location required for successful cell separation without causing premature or excessive degradation that could lead to cell lysis pnas.org.
Research findings highlight the importance of the FtsEX-EnvC-amidase pathway in maintaining cell envelope homeostasis. For example, mutational analyses of the FtsX-EnvC interface have demonstrated that disrupting this interaction impairs daughter cell separation and increases susceptibility to antibiotics and detergents nih.gov.
Table 1: Impact of envC Deletion on Bacterial Cell Envelope Integrity
| Bacterial Species | Phenotype of ΔenvC Mutant | Associated Cell Envelope Defect | Reference |
| Escherichia coli | Chaining of cells, impaired cell division, poor growth on low-osmolarity media, increased susceptibility to vancomycin and SDS | Defective septal peptidoglycan cleavage, compromised outer membrane barrier | nih.govoup.comnih.govresearchgate.netresearchgate.net |
| Salmonella enterica serovar Typhimurium | Impaired cell division, reduced resistance to bile acids, increased susceptibility to antimicrobial peptides | Reduced membrane barrier function, altered outer membrane and periplasmic protein composition | researchgate.net |
| Fusobacterium nucleatum | Highly filamentous due to defective cell division, smooth cell surface lacking microfolds seen in wild-type | Defective cytokinesis, altered cell surface dynamics | asm.org |
| Haemophilus influenzae | Altered protein composition in outer membrane and periplasm, reduced resistance to antimicrobials | Compromised outer membrane and periplasmic integrity | researchgate.net |
Data presented in this table are derived from the cited research findings and illustrate the consequences of EnvC dysfunction on bacterial cell envelope integrity and related phenotypes.
Further detailed research, including structural studies of the FtsEX-EnvC-amidase complex, has provided insights into the molecular mechanisms governing amidase activation nih.govpnas.orgresearchgate.netpnas.org. These studies reveal that ATP binding to FtsEX triggers conformational changes that propagate through EnvC, leading to the activation of AmiB through a rearrangement of regulatory helices pnas.org. This intricate regulatory network underscores the critical role of EnvC in coordinating peptidoglycan hydrolysis with cell division to maintain the structural integrity of the bacterial cell envelope researchgate.netpnas.org.
Table 2: Key Protein Interactions and Their Roles in EnvC-Mediated Cell Envelope Homeostasis
| Protein Partner | Interaction with EnvC | Role in Cell Envelope Homeostasis | Reference |
| FtsEX | Direct periplasmic interaction, regulates EnvC activity | ATP-dependent activation of EnvC, coordination of peptidoglycan hydrolysis with cell division, linked to outer membrane integrity | nih.govelifesciences.orgpnas.orgpnas.orgpnas.org |
| AmiA | Interaction via LytM domain of EnvC | Peptidoglycan hydrolysis at the septum, activated by EnvC | nih.govelifesciences.orgpnas.orgpnas.orgresearchgate.net |
| AmiB | Interaction via LytM domain of EnvC | Peptidoglycan hydrolysis at the septum, activated by EnvC | nih.govelifesciences.orgpnas.orgpnas.orgresearchgate.netpnas.org |
| FtsA | Indirect interaction (via FtsEX) | Component of the divisome, involved in recruiting FtsEX to the septum | nih.govelifesciences.orgpnas.org |
| FtsZ | Indirect interaction (via FtsEX) | Forms the Z-ring at the division site, recruits early divisome proteins including FtsEX | nih.govelifesciences.orgpnas.org |
| NlpD | None (redundant amidase activator for AmiC) | Activates AmiC, another amidase involved in cell separation; functions partially redundantly with EnvC pathway | plos.orgnih.gov |
This table summarizes key protein interactions involving EnvC and their contributions to maintaining cell envelope integrity, primarily through coordinated peptidoglycan remodeling.
The precise mechanisms by which EnvC contributes to outer membrane integrity, beyond its role in peptidoglycan remodeling, warrant further investigation. However, the observed phenotypes of envC mutants clearly demonstrate that EnvC is a critical factor in ensuring the structural and functional integrity of the bacterial cell envelope.
Regulatory Mechanisms Governing Envc Protein Activity
Regulation by the FtsEX Complex
The FtsEX complex plays a pivotal role in controlling EnvC's ability to activate periplasmic amidases. This regulatory interaction is essential for proper septal peptidoglycan cleavage and subsequent daughter cell separation pnas.orgnih.gov.
FtsEX as a Type VII ABC Transporter
The FtsEX complex is classified as a type VII ABC transporter pnas.orgnih.govasm.org. Unlike classical ABC transporters that translocate substrates across membranes, FtsEX functions as a mechanotransducer, utilizing the energy from ATP hydrolysis to induce conformational changes that are transmitted across the cytoplasmic membrane nih.govelifesciences.org. This unique function allows FtsEX to link cytoplasmic events, such as those occurring at the Z-ring, to periplasmic processes like peptidoglycan hydrolysis pnas.orgnih.gov. FtsEX is composed of two subunits: FtsE, the cytoplasmic ATPase component, and FtsX, the transmembrane component with a large periplasmic domain pnas.orgelifesciences.org.
ATP-Dependent Activation of EnvC Protein by FtsEX
The activation of EnvC by FtsEX is an ATP-dependent process pnas.orgpnas.org. ATP binding to the FtsE subunits in the cytoplasm triggers conformational changes within the FtsEX complex pnas.orgnih.gov. These changes are then transmitted through the FtsX transmembrane domain to its periplasmic domain, where it interacts with EnvC pnas.orgnih.gov.
Research findings highlight the importance of ATP binding for EnvC recruitment and activation. Studies have shown that EnvC stably associates with FtsEX in the presence of ATP or a non-hydrolyzable ATP analog elifesciences.org. Furthermore, EnvC binding significantly enhances the ATPase activity of FtsEX, suggesting a reciprocal activation mechanism pnas.orgelifesciences.orgcsic.es.
| Organism | Basal FtsEX ATPase Activity | FtsEX ATPase Activity with EnvC | Fold Enhancement with EnvC |
|---|---|---|---|
| Escherichia coli | Low | Increased | ~2.2 elifesciences.orgcsic.es |
| Pseudomonas aeruginosa | Relatively Low | Significantly Enhanced | >20 elifesciences.orgcsic.es |
This ATP-driven conformational change in FtsEX leads to the activation of EnvC, enabling it to interact with and activate downstream amidases like AmiB pnas.orgelifesciences.org.
Mechanotransmission within the FtsEX-EnvC Complex
Mechanotransmission is the process by which the energy from ATP hydrolysis by FtsE is converted into mechanical work transmitted through the FtsEX complex to induce conformational changes in EnvC pnas.orgnih.gov. Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into this mechanism nih.govresearchgate.netplos.org.
In its resting or autoinhibited state, EnvC's LytM domain, which contains the amidase binding groove, is blocked by an internal "restraining arm" pnas.orgnih.gov. ATP binding to FtsE is proposed to cause the dimerization of the nucleotide-binding domains, leading to conformational changes in the transmembrane domains and periplasmic loop domains of FtsX nih.gov. This results in a "squeezing" or rotatory torsion of the FtsX periplasmic domains, which is transmitted through the coiled-coil domain of EnvC pnas.orgnih.govresearchgate.net. This conformational change in EnvC displaces the restraining arm from the LytM domain, thereby exposing the amidase-binding site and allowing EnvC to bind and activate its cognate amidases researchgate.netpnas.orgnih.gov.
Models based on homologous ABC transporters like MacB have contributed to understanding the proposed mechanotransmission within the FtsEX-EnvC complex pnas.orgresearchgate.net. The key assumption in these models is that FtsX and EnvC remain associated throughout the ATP hydrolysis cycle pnas.orgresearchgate.net.
Post-Translational Control of this compound Activity
While the primary regulatory mechanism involves the FtsEX complex, post-translational modifications (PTMs) could potentially play a role in fine-tuning EnvC activity or localization. PTMs are chemical modifications that occur after protein synthesis and can affect protein function, stability, localization, and interactions thermofisher.comnih.gov.
Common PTMs include phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage thermofisher.commdpi.com. Although specific post-translational modifications directly regulating this compound activity are not extensively detailed in the provided search results, the general principle of PTMs influencing protein function suggests this as a potential layer of regulation that warrants further investigation. Some studies mention proteolytic processing in the context of other proteins or viral proteins named "Env" nih.govbiorxiv.org, but this is not directly linked to the bacterial this compound involved in cell division.
Interplay with Other Regulatory Pathways
EnvC function is integrated into the broader network of bacterial cell division regulation. The FtsEX complex, which regulates EnvC, is itself recruited to the division site (Z-ring) through interactions with cytoplasmic proteins like FtsA and FtsZ asm.orgelifesciences.orgnih.gov. This places EnvC regulation under the control of the core cell division machinery pnas.orgelifesciences.org.
Furthermore, the activation of amidases by EnvC is essential for the final step of cell separation uniprot.orgpnas.org. The timing and location of this activation are critical and are coordinated with the synthesis of the septal peptidoglycan plos.org. The interplay between EnvC-mediated hydrolysis and peptidoglycan synthesis pathways is crucial for successful cell division asm.org.
EnvC also interacts with specific amidases, primarily AmiA and AmiB in E. coli uniprot.orgnih.gov. The interaction involves the LytM domain of EnvC binding to the amidases, leading to the displacement of an autoinhibitory helix within the amidase and subsequent activation of peptidoglycan cleavage nih.govresearchgate.netpnas.org. This direct interaction is another level of regulation that ensures amidase activity occurs only when and where needed researchgate.net.
Studies also suggest potential links between FtsEX-EnvC activity and outer membrane integrity, as mutations affecting this system can lead to cell envelope defects pnas.orgnih.gov. This indicates a broader role for the FtsEX-EnvC pathway in maintaining cellular structure beyond just septal separation pnas.orgnih.gov.
The regulatory network involving EnvC is complex, with multiple components interacting to ensure precise and timely peptidoglycan hydrolysis during bacterial cell division.
Protein Protein Interaction Networks of Envc Protein
Interaction with Amidases and Regulatory Domains
EnvC is a direct activator of key peptidoglycan amidases, primarily AmiA and AmiB in E. coli. mdpi.compnas.org This activation is critical for the hydrolysis of septal peptidoglycan, allowing daughter cells to separate. mdpi.compnas.org The interaction between EnvC and these amidases occurs via the LytM domain of EnvC. pnas.orgbiorxiv.orgpnas.org Structural studies have shown that the LytM domain of EnvC binds to a specific groove in the amidase, inducing a conformational change that displaces an autoinhibitory helix in the amidase's active site, thereby activating it for peptidoglycan cleavage. biorxiv.orgpnas.orgresearchgate.net
EnvC itself contains regulatory elements, including an autoinhibitory restraining arm that can block access to its amidase-binding groove in the LytM domain. biorxiv.orgpnas.org This autoinhibition is relieved upon interaction with its upstream regulator, the FtsEX complex. biorxiv.orgpnas.org
Data on EnvC interaction with Amidases:
| EnvC Interacting Domain | Amidase Partner(s) | Interaction Mechanism | Functional Consequence | Experimental Method(s) |
| LytM domain | AmiA, AmiB | Binds to amidase groove, displaces autoinhibitory helix in amidase active site. biorxiv.orgpnas.org | Activation of amidase activity | Co-purification, Structural studies (e.g., crystallography) pnas.orgpnas.org |
Association with FtsEX Complex Subunits
EnvC's activity is regulated by the FtsEX complex, an atypical ABC transporter located in the inner membrane. pnas.orgbiorxiv.orgelifesciences.org FtsEX interacts with EnvC in the periplasm. pnas.orgbiorxiv.orgelifesciences.org This interaction is crucial for transmitting a signal, likely driven by ATP hydrolysis by FtsE in the cytoplasm, across the membrane to activate EnvC. pnas.orgbiorxiv.orgelifesciences.org The periplasmic domains of FtsX are specifically involved in binding to EnvC. pnas.org Structural analysis has revealed a 2-to-1 binding stoichiometry for the FtsX-EnvC complex, involving both the X-lobe and Porter domain of FtsX. pnas.org The interaction with FtsEX induces conformational changes in EnvC, relieving its autoinhibition and making the LytM domain accessible for amidase binding. biorxiv.orgpnas.orgplos.org
Data on EnvC association with FtsEX:
| EnvC Interacting Partner | FtsEX Subunit(s) Interacted With | Interaction Mechanism | Functional Consequence | Experimental Method(s) |
| Full-length EnvC | FtsX (periplasmic domains) | Direct binding, forms a complex with 2:1 FtsX:EnvC stoichiometry. Involves FtsX X-lobe and Porter domain. pnas.org | FtsEX-mediated regulation of EnvC activity. ATP-driven conformational changes activate EnvC. biorxiv.orgpnas.orgelifesciences.orgplos.org | Co-purification, Structural studies (e.g., crystallography), Affinity chromatography pnas.orgelifesciences.org |
| EnvC coiled-coil domain | FtsX (large periplasmic loop) | Recruitment of EnvC to the divisome. asm.org | Links the cell separation system to the septal PG synthesis machinery. asm.org | Not explicitly detailed in snippets. |
Interactions with Other Divisome Components (e.g., FtsA, FtsZ, FtsN)
While EnvC primarily interacts directly with amidases and the FtsEX complex, its function is integrated into the broader divisome network through these partners. The FtsEX complex, which recruits EnvC, localizes to the Z-ring through interactions between FtsE and the conserved C-terminal peptide of FtsZ. asm.orgista.ac.atresearchgate.net Furthermore, FtsEX interacts with FtsA, a key component of the Z-ring, which is crucial for recruiting other downstream division proteins and regulating divisome assembly and activity. asm.orgpnas.orgpnas.org This indirect link positions EnvC within the divisome structure, allowing for the spatial and temporal control of amidase activity at the septum. asm.orgbiorxiv.org FtsA also interacts with FtsN, a late-arriving divisome protein that triggers septal peptidoglycan synthesis. ista.ac.atpnas.orgbiorxiv.org While a direct interaction between EnvC and FtsZ or FtsN is not explicitly detailed in the provided information, EnvC's association with FtsEX and its role in generating denuded glycan strands (by activating amidases), which attract FtsN, highlight its functional connection to these key divisome components. ista.ac.atbiorxiv.orgplos.org
Data on EnvC's indirect association with other Divisome Components:
| EnvC's Direct Partner | Indirectly Associated Divisome Components | Nature of Association | Functional Implication |
| FtsEX | FtsZ | FtsE subunit of FtsEX interacts with FtsZ's C-terminal tail, localizing FtsEX-EnvC to the Z-ring. asm.orgista.ac.atresearchgate.net | Positions EnvC at the site of cell division for localized amidase activation. asm.orgbiorxiv.org |
| FtsEX | FtsA | FtsX subunit of FtsEX interacts with FtsA. asm.orgpnas.orgpnas.org | Links the cell separation machinery (FtsEX-EnvC-Amidases) to the septal PG synthesis machinery (FtsA-FtsQLB-FtsWI). asm.org |
| Amidases (AmiA, AmiB) | FtsN | Activated amidases generate denuded glycan strands that attract FtsN via its SPOR domain. ista.ac.atbiorxiv.orgplos.org | Coordinates septal PG hydrolysis with the arrival and activation of FtsN, which triggers PG synthesis. ista.ac.atbiorxiv.orgplos.org |
Potential Interactions with Penicillin-Binding Proteins (PBPs) and Lipoproteins
Research indicates potential connections between EnvC and other proteins involved in peptidoglycan metabolism, including some Penicillin-Binding Proteins (PBPs) and lipoproteins. PBP4, a DD-carboxy/endopeptidase, has been shown to interact with EnvC. researchgate.netplos.org This interaction, which requires domain 3 of PBP4, might help coordinate the activities of PBP4 and the amidases activated by EnvC, influencing the formation of denuded glycan strands that recruit FtsN. researchgate.netplos.org
Additionally, the outer membrane lipoprotein NlpI has been found to interact with EnvC. nih.govbiorxiv.org NlpI appears to act as a scaffold protein, potentially organizing multi-enzyme complexes involved in peptidoglycan remodeling. nih.govbiorxiv.org The interaction between NlpI and EnvC, along with other PG hydrolases and synthases, suggests a mechanism for coordinating the activities of various enzymes involved in cell wall metabolism at the division site. nih.govbiorxiv.org
Data on potential EnvC interactions with PBPs and Lipoproteins:
| EnvC Interacting Partner | Protein Type | Potential Role in Interaction | Experimental Method(s) |
| PBP4 | PBP (DD-peptidase) | Direct interaction, requires PBP4 domain 3. May coordinate PBP4 and amidase activities. researchgate.netplos.org | Microscale Thermophoresis (MST), In vivo crosslinking researchgate.netplos.org |
| NlpI | Lipoprotein | Direct interaction. NlpI may scaffold EnvC within multi-enzyme complexes involved in PG remodeling. nih.govbiorxiv.org | Affinity chromatography, In vivo proteomics nih.govbiorxiv.org |
Protein Names Mentioned and Corresponding Information:
| Protein Name | Organism (Primary Focus) | Function in Cell Division Context | UniProt Accession (for E. coli K12, if available) |
| EnvC | Escherichia coli | Murein hydrolase activator, activates amidases AmiA and AmiB. uniprot.orgmdpi.compnas.org | P37690 uniprot.org |
| AmiA | Escherichia coli | Peptidoglycan amidase, involved in septal cleavage. mdpi.compnas.org | P0A735 |
| AmiB | Escherichia coli | Peptidoglycan amidase, involved in septal cleavage. mdpi.compnas.org | P0A740 |
| AmiC | Escherichia coli | Peptidoglycan amidase, involved in cell separation. mdpi.com | P0A744 |
| FtsE | Escherichia coli | Cytoplasmic component of FtsEX, provides ATPase activity. biorxiv.orgelifesciences.org | P68642 |
| FtsX | Escherichia coli | Transmembrane component of FtsEX, interacts with EnvC. pnas.orgbiorxiv.orgelifesciences.org | P68644 |
| FtsZ | Escherichia coli | Forms the Z-ring, recruits divisome proteins. asm.orgista.ac.atbiorxiv.org | P0A9A6 |
| FtsA | Escherichia coli | Membrane anchor for FtsZ, recruits divisome proteins. asm.orgista.ac.atbiorxiv.org | P0A9A5 |
| FtsN | Escherichia coli | Late divisome protein, triggers septal PG synthesis. ista.ac.atpnas.orgbiorxiv.org | P0ABJ5 |
| PBP4 | Escherichia coli | DD-carboxy/endopeptidase, interacts with EnvC and NlpI. researchgate.netplos.org | P0AD67 |
| NlpI | Escherichia coli | Outer membrane lipoprotein, scaffolds PG hydrolases. nih.govbiorxiv.org | P0ABW7 |
| NlpD | Escherichia coli | LytM factor, activates amidase AmiC. mdpi.complos.org | P0AA23 |
| PBP1A | Escherichia coli | Bifunctional PBP (transglycosylase and transpeptidase). researchgate.net | P02902 |
| PBP1B | Escherichia coli | Bifunctional PBP (transglycosylase and transpeptidase). researchgate.net | P02903 |
EnvC protein is a periplasmic protein found in Gram-negative bacteria that plays a crucial role in cell division, specifically in the process of daughter cell separation. It functions as a murein hydrolase activator, regulating the activity of peptidoglycan amidases. This article focuses on the genetic and genomic aspects of EnvC, including gene conservation, mutational analysis, transcriptional regulation, and its homologs.
Genetic and Genomic Insights into Envc Protein
EnvC Protein Homologs and Functional Redundancy (e.g., NlpD)
Compound Names and PubChem CIDs
Physiological Impact and Pathogenic Relevance of Envc Protein
Role of EnvC Protein in Bacterial Virulence and Pathogenicity
EnvC contributes to bacterial virulence and pathogenicity by influencing essential cellular processes like cell division and maintaining the integrity of the cell envelope, which are critical for bacterial survival and interaction with the host. mdpi.comresearchgate.netpreprints.orgresearchgate.net EnvC homologs have been found to be essential for the pathogenicity of several bacterial species, including Vibrio cholerae, enterohemorrhagic E. coli, and Fusobacterium nucleatum. mdpi.comresearchgate.netpreprints.org In Escherichia coli, disruption of the chromosomal envC gene can lead to defects in septation, cell separation, and cell envelope integrity, resulting in chain formation and hypersensitivity to certain compounds. oup.comoup.com
Species-Specific Contributions to Disease Progression (e.g., Xanthomonas citri)
In Xanthomonas citri subsp. citri (X. citri), the causal agent of citrus canker, the EnvC homolog is necessary for full virulence. mdpi.comresearchgate.netresearchgate.netpreprints.orgpreprints.org Research has shown that disrupting the X. citri envC gene leads to a reduction in virulence. mdpi.comresearchgate.netresearchgate.netpreprints.orgpreprints.org When inoculated into the leaves of Rangpur lime (Citrus limonia Osbeck), the X. citri ΔenvC mutant exhibited a delayed onset of citrus canker symptoms compared to the wild-type strain. mdpi.comresearchgate.netresearchgate.netpreprints.orgpreprints.org Complementation of the mutant with the envC gene restored the wild-type phenotype, confirming the protein's role in disease progression. mdpi.comresearchgate.netpreprints.orgpreprints.org The observed reduction in virulence in the X. citri ΔenvC mutant is linked to defects in cell division, as these mutants display elongated cells. mdpi.comresearchgate.netresearchgate.netpreprints.orgpreprints.org
This compound as a Potential Target for Antimicrobial Strategies
Given its essential role in bacterial cell division and cell envelope integrity, EnvC represents a potential target for the development of new antimicrobial strategies. researchgate.netnih.govbiorxiv.org Targeting proteins involved in cell wall synthesis and remodeling, such as EnvC and the amidases it activates, can lead to cell lysis or increased susceptibility to existing antibiotics. researchgate.netnih.govbiorxiv.orgfrontiersin.org
Disruption of Cell Division and Cell Envelope Integrity
EnvC is a LytM factor that functions as a murein hydrolase activator, essential for cleaving the septal peptidoglycan and facilitating the separation of daughter cells. mdpi.compreprints.orgpreprints.org In E. coli, EnvC controls cell separation by activating peptidoglycan-degrading amidases, specifically AmiA and AmiB. mdpi.comresearchgate.netpreprints.orgpnas.orgresearchgate.net The activation of these amidases by EnvC is a tightly regulated process involving the FtsEX-EnvC complex, which is recruited to the septal Z-ring during cell division. biorxiv.orgpnas.orgresearchgate.netnih.gov ATP binding by FtsEX drives conformational changes in EnvC that facilitate the binding and activation of AmiA and AmiB in the periplasm. biorxiv.orgpnas.orgresearchgate.net
Disruption of envC or the FtsEX-EnvC system leads to defects in cell division, resulting in the formation of elongated cells or long chains of cells due to uncleaved septal peptidoglycan. mdpi.comresearchgate.netpreprints.orgoup.comoup.compreprints.orgbiorxiv.org Furthermore, EnvC and amidase-deficient strains show cell envelope defects in several organisms. nih.gov Loss of FtsEX function, inactivation of its ATPase activity, or impairment of its interaction with EnvC increases bacterial susceptibility to antibiotics and detergents that normally cannot cross the outer membrane barrier. nih.gov This suggests that inhibiting the FtsEX-EnvC system could be a strategy to break the intrinsic resistance of Gram-negative bacteria to certain antibiotics. frontiersin.orgnih.gov The mechanism of amidase activation by EnvC involves conformational changes that liberate the active site of the amidase, and this mechanism appears to be broadly conserved in Gram-negative bacteria, highlighting its potential as a target for lysis-inducing antibiotics. nih.gov
Research findings underscore the importance of EnvC in maintaining cell envelope integrity and its crucial role in coordinating peptidoglycan hydrolysis during cell division. oup.comoup.combiorxiv.orgpnas.orgresearchgate.netnih.gov Targeting EnvC or its interaction with amidases could disrupt these vital processes, leading to impaired bacterial growth and increased vulnerability to host defenses or antimicrobial agents. researchgate.netnih.govbiorxiv.orgfrontiersin.orgnih.gov
Table 1: this compound Function and Impact
| Aspect | Description | Relevance to Pathogenicity/Antimicrobial Targeting |
| Cellular Localization | Periplasmic protein in Gram-negative bacteria. mdpi.comresearchgate.netresearchgate.netpreprints.orgoup.com | Position allows interaction with peptidoglycan and associated enzymes. |
| Primary Function | Murein hydrolase activator; activates peptidoglycan-degrading amidases (e.g., AmiA, AmiB). mdpi.comresearchgate.netpreprints.orgpnas.orgresearchgate.net | Essential for cleaving septal peptidoglycan during cell division. mdpi.compreprints.orgpreprints.org |
| Role in Cell Division | Crucial for normal septation and separation of daughter cells. mdpi.comresearchgate.netpreprints.orgoup.comoup.compreprints.orgbiorxiv.org | Disruption leads to elongated cells and chain formation. mdpi.comresearchgate.netpreprints.orgoup.comoup.compreprints.org |
| Role in Cell Envelope | Important for maintaining cell envelope integrity. oup.comoup.comnih.gov | Mutants can show increased permeability and sensitivity to external agents. oup.comoup.comnih.govnih.gov |
| Interaction Partner | Interacts with the FtsEX complex, an ABC transporter. biorxiv.orgpnas.orgresearchgate.netnih.gov | FtsEX regulates EnvC activity, linking cytoplasmic division machinery to periplasmic hydrolysis. biorxiv.orgpnas.orgresearchgate.net |
| Contribution to Virulence | Essential for full virulence in species like Xanthomonas citri. mdpi.comresearchgate.netresearchgate.netpreprints.orgpreprints.org | Affects disease progression, potentially through impaired growth or altered surface properties. mdpi.comresearchgate.netresearchgate.netpreprints.orgresearchgate.netpreprints.org |
| Antimicrobial Target | Potential target due to its essential role in cell division and envelope integrity. researchgate.netnih.govbiorxiv.orgfrontiersin.org | Inhibiting EnvC or its activation mechanism can disrupt growth and increase antibiotic sensitivity. researchgate.netnih.govbiorxiv.orgfrontiersin.orgnih.gov |
Note: PubChem CIDs are typically assigned to chemical compounds. EnvC is a protein and does not have a corresponding PubChem CID in the same manner as a small molecule.
Advanced Research Methodologies and Experimental Approaches for Envc Protein Studies
Structural Determination Techniques (e.g., Cryo-Electron Microscopy, X-Ray Crystallography)
Determining the three-dimensional structure of EnvC protein and its complexes is fundamental to understanding its mechanism of action. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-Ray Crystallography are powerful tools for achieving this.
X-Ray Crystallography has historically been a dominant technique in structural biology, providing atomic-resolution structures of proteins nih.govpeakproteins.com. It relies on obtaining well-ordered protein crystals, which are then diffracted by X-rays. The resulting diffraction pattern is used to computationally reconstruct the electron density map, from which an atomic model of the protein is built peakproteins.comyoutube.com. While powerful for obtaining high-resolution details, crystallization can be challenging for many proteins, including membrane-associated or complex ones nih.govyoutube.comnih.gov.
Cryo-EM has undergone a "resolution revolution" in recent years, becoming increasingly capable of resolving macromolecular structures at near-atomic resolution without the need for crystallization nih.govpeakproteins.comnih.gov. This technique involves rapidly freezing a sample containing the protein of interest in a thin layer of vitreous ice. Electron beams are then passed through the frozen sample, and images from many individual particles in different orientations are collected and computationally combined to reconstruct a 3D map nih.govcreative-biostructure.com. Cryo-EM is particularly advantageous for studying large protein complexes or proteins that are difficult to crystallize nih.govnih.govcreative-biostructure.com.
For EnvC, which interacts with membrane-associated complexes like FtsEX and functions in the context of the bacterial cell envelope, Cryo-EM may offer advantages for studying its structure within larger assemblies or in a more native-like environment compared to crystallography of isolated protein nih.govcreative-biostructure.com. Structural studies, potentially combining data from both techniques, can provide crucial insights into the arrangement of EnvC's coiled-coil and putative peptidase domains and how they interact with other components of the divisome nih.govnih.govnih.gov.
Biochemical Assays for Amidase Activation and Protein Interaction Studies (e.g., In Vitro Hydrolysis Assays, Pull-Down Assays, MicroScale Thermophoresis)
Biochemical assays are essential for characterizing the functional activity of EnvC, particularly its role in activating peptidoglycan hydrolases, and for identifying and quantifying its interactions with other proteins.
In Vitro Hydrolysis Assays: These assays directly measure the enzymatic activity of amidases (like AmiA and AmiB) in the presence and absence of EnvC. By reconstituting the components in a controlled in vitro environment, researchers can assess EnvC's ability to stimulate the hydrolytic cleavage of peptidoglycan. Such assays have been used to study amidase activation by EnvC researchgate.netnottingham.ac.uk.
Pull-Down Assays: Pull-down assays are used to detect physical interactions between proteins. Typically, one protein (the "bait") is immobilized on a solid support, and a mixture of proteins is passed over it. Proteins that bind to the bait are "pulled down" and can then be detected, often by Western blotting. This technique can be used to confirm direct interactions between EnvC and its binding partners, such as components of the FtsEX complex or the amidases it activates researchgate.netnottingham.ac.uk. For instance, pull-down experiments have been used to show interactions between proteins involved in cell division and peptidoglycan metabolism researchgate.netbiorxiv.org.
MicroScale Thermophoresis (MST): MST is a quantitative technique used to measure the binding affinity between molecules in solution. It works by detecting changes in the thermophoretic movement of a fluorescently labeled molecule (e.g., EnvC) along a temperature gradient as it interacts with a non-fluorescent ligand (e.g., a binding partner protein) nih.gov. Changes in the hydration shell and size upon complex formation alter the thermophoretic mobility, allowing for the determination of dissociation constants (KD) nih.gov. MST has been employed to analyze protein-protein interactions in bacterial cell division, including interactions involving amidase activators biorxiv.orguliege.be. For example, MST detected a direct interaction between AmiC and NlpD with an apparent KD of approximately 13 µM uliege.be. Similarly, MST has been used to study interactions of PBP4 with its partners, demonstrating its utility in quantifying protein interactions in this system biorxiv.org.
These biochemical approaches provide quantitative data on the strength and specificity of EnvC interactions and the functional consequences of these interactions on enzymatic activity.
Data Table: Examples of Protein Interaction Studies using MST
| Protein 1 (Labeled) | Protein 2 (Unlabeled) | Apparent KD (µM) | Method | Source |
| AmiC | NlpD | ~13 | MST | uliege.be |
| FL-ActS | AmiC | N/A (Interaction detected) | MST | researchgate.net |
| PBP4 | PBP1A | Varied (Interaction detected) | MST | biorxiv.org |
| PBP4 | LpoA | Varied (Interaction detected) | MST | biorxiv.org |
| PBP4 | NlpI | Varied (Interaction detected) | MST | biorxiv.org |
Note: N/A indicates that a specific KD value was not provided in the source snippet, but the interaction was detected.
Genetic Manipulation and Phenotypic Characterization in Bacterial Models
Genetic manipulation in bacterial models, particularly Escherichia coli, is crucial for understanding the physiological role of EnvC and the consequences of its absence or alteration. Techniques include gene knockout, knockdown, overexpression, and mutagenesis.
Gene Knockout and Knockdown: Creating envC knockout strains (where the gene is deleted) or knockdown strains (where its expression is reduced) allows researchers to observe the resulting phenotypic changes. Studies have shown that disruption of chromosomal envC in E. coli leads to defects in normal septation/separation and cell envelope integrity, resulting in chain formation nih.govnih.gov. This indicates that while envC may be dispensable for growth under certain conditions, it is important for proper cell division nih.gov.
Overexpression: Overexpression of envC can also reveal its function. Overexpression of wild-type envC has been shown to inhibit cell growth, while overexpression of certain mutant alleles can cause cell lysis nih.gov.
Mutagenesis: Introducing specific mutations into the envC gene, such as point mutations, can help identify critical residues or domains for EnvC function and interaction nih.gov. For example, a single residue substitution (H366Y) in the PM61 envC allele was identified as causing specific defects in E. coli nih.gov.
Phenotypic characterization involves observing and quantifying the observable traits of these genetically modified strains dsmz.de. This can include microscopy to assess cell morphology (e.g., chain length, septal defects), growth rate measurements, and tests for sensitivity to environmental stresses like detergents nih.govfrontiersin.org. These studies directly link EnvC function to specific cellular processes and phenotypes.
Advanced Imaging Techniques for Live Cell Visualization and Localization (e.g., Fluorescence Microscopy with EnvC-mCherry Fusions)
Visualizing the localization and dynamics of EnvC within living bacterial cells provides critical spatial and temporal information about its function during cell division. Advanced imaging techniques, particularly fluorescence microscopy using fluorescent protein fusions, are invaluable for this purpose.
Fluorescence microscopy allows researchers to visualize specific proteins or structures within live cells by tagging them with fluorescent proteins baseclick.eumicroscopyu.com. Creating translational fusions where EnvC is linked to a fluorescent protein like mCherry enables its visualization under a fluorescence microscope baseclick.euresearchgate.net. mCherry is a red fluorescent protein commonly used for live cell imaging due to its spectral properties baseclick.euplos.org.
By constructing bacterial strains expressing functional EnvC-mCherry fusions, researchers can observe where EnvC localizes during the cell cycle. Studies have shown that EnvC localizes to the septal ring, the site of cell division uniprot.orgnih.gov. Live cell imaging allows for real-time tracking of EnvC's recruitment to and dynamics within the septal ring throughout the division process baseclick.eunikon.com. This can help elucidate the timing of EnvC's arrival at the septum relative to other divisome proteins and how its localization changes as the septum constricts and daughter cells separate.
Advanced fluorescence microscopy techniques, such as confocal microscopy, can provide higher resolution and optical sectioning capabilities, allowing for clearer visualization of EnvC localization within the crowded bacterial cytoplasm and periplasm baseclick.eu. Dual-color imaging with fusions to different fluorescent proteins (e.g., EnvC-mCherry and a partner protein-GFP) can reveal co-localization and potential interactions in situ plos.orgnikon.com.
Molecular Dynamics Simulations and Computational Modeling
Computational approaches, such as Molecular Dynamics (MD) simulations and other forms of computational modeling, complement experimental techniques by providing insights into the dynamic behavior of this compound at an atomic level.
Molecular Dynamics simulations involve using classical mechanics to simulate the movements of atoms and molecules over time nih.govdiva-portal.org. This allows researchers to study protein conformational changes, flexibility, and interactions with other molecules in a simulated environment nih.govdiva-portal.orgresearchgate.net. For EnvC, MD simulations could be used to:
Investigate the dynamics of its coiled-coil and peptidase domains.
Model the interaction interfaces between EnvC and its binding partners (e.g., AmiA, AmiB, FtsEX) and study how these interactions might induce conformational changes in EnvC or its partners nih.govnih.gov.
Explore how mutations in EnvC might affect its structure, dynamics, or interactions.
Simulate the behavior of EnvC within a model bacterial periplasm, potentially including peptidoglycan components, to gain insights into its function in its native environment nih.gov.
Computational modeling can also involve predicting protein structures, analyzing protein-protein interfaces, and simulating biochemical reaction mechanisms diva-portal.orgmaynoothuniversity.ie. These computational tools can help interpret experimental data, generate hypotheses, and guide future experimental design. The increasing availability of computational power and refined force fields has made it possible to perform increasingly complex and longer-timescale simulations of biological systems nih.govdiva-portal.orgresearchgate.net.
Future Directions and Emerging Research Avenues
Elucidation of Regulatory Complex Dynamics
Future research aims to fully unravel the dynamic interactions within the FtsEX-EnvC-amidase complex. While structural studies, including cryo-electron microscopy, have provided insights into the complex's architecture and conformational changes upon ATP binding, the precise mechanistic details of how FtsEX-mediated mechanotransmission activates EnvC and subsequently the amidases remain an active area of investigation nih.govnih.govelifesciences.orgbiorxiv.orgbiorxiv.org. Understanding the conformational states of FtsEX and EnvC, particularly the transition from an autoinhibited state to an active one, is crucial nih.govnih.govbiorxiv.org. Studies are focusing on identifying key residues involved in allosteric communication between FtsE, FtsX, and EnvC, as well as the potential role of phospholipids (B1166683) in stabilizing the complex during activation nih.govresearchgate.net. Further optimization of in vitro systems may be required to capture the transient states of the complex and unveil atomic-level details of the interaction and activation process nih.gov.
Exploration of Species-Specific EnvC Protein Mechanisms
Although EnvC is broadly conserved among Gram-negative bacteria, research indicates that its specific role and regulatory interactions can vary between species mdpi.compreprints.orgfrontiersin.org. For instance, while Escherichia coli EnvC activates AmiA and AmiB, other bacteria like Vibrio cholerae and Pseudomonas aeruginosa also involve EnvC in amidase activation, but the precise interactions and regulatory networks may differ nih.govbiorxiv.orgfrontiersin.org. Studies in Xanthomonas citri subsp. citri have shown that the EnvC homolog is necessary for cell division and virulence, suggesting species-specific contributions to pathogenesis mdpi.compreprints.orgpreprints.org. Future work will likely involve comparative studies of EnvC homologs from various bacterial species to understand the diversification of its function and regulatory partners beyond the well-characterized E. coli system frontiersin.org. This includes exploring how EnvC might influence other cellular processes or interact with different proteins in diverse bacterial contexts researchgate.net.
Integration with Broader Cellular Processes (e.g., Metabolism, Stress Response)
Emerging research suggests potential links between EnvC function and broader cellular processes like metabolism and stress response. While primarily known for its role in cell division, the FtsEX-EnvC system has also been linked to cell envelope integrity and resistance to certain antibiotics and detergents pnas.org. This connection implies a potential interplay with stress response pathways that maintain cell wall homeostasis researchgate.netfrontiersin.org. Additionally, studies on other bacterial proteins involved in cell division and cell wall synthesis have revealed connections to metabolic state and stress adaptation researchgate.netbohrium.com. Future research could investigate if and how EnvC activity or expression is modulated by the cell's metabolic state or specific stress conditions. This could involve exploring potential regulatory links between EnvC and metabolic enzymes or stress response regulators. The observation that mutations affecting cell division proteins can influence susceptibility to antibiotics further highlights the potential for integration with stress response mechanisms researchgate.netfrontiersin.org.
Development of Novel Antimicrobial Agents Targeting this compound
Given EnvC's essential role in bacterial cell division and its involvement in activating peptidoglycan hydrolysis, it represents a promising target for the development of novel antimicrobial agents nih.govnih.govresearchgate.netfrontiersin.org. Disrupting EnvC function could lead to defects in cell separation and potentially cell lysis, particularly when combined with other cell wall-targeting antibiotics researchgate.netfrontiersin.org. Future research in this area will focus on designing inhibitors that specifically target EnvC or disrupt its interaction with FtsEX or its cognate amidases nih.govnih.gov. Understanding the detailed structural dynamics of the FtsEX-EnvC-amidase complex is crucial for the rational design of such inhibitors nih.govbiorxiv.orgbiorxiv.org. Targeting EnvC could offer a strategy to overcome antibiotic resistance, especially in Gram-negative bacteria, by potentially sensitizing them to existing antibiotics pnas.orgfrontiersin.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
